molecular formula C10H19NO3 B048134 (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine CAS No. 114676-93-6

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine

Cat. No. B048134
M. Wt: 201.26 g/mol
InChI Key: BXZADLGAYWRZCR-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves stereoselective reactions and chemoenzymatic methods. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a compound with structural similarities, from N-protected (2S)-3,4-dehydroproline methyl esters showcases the use of stereoselective osmium tetraoxide reactions and subsequent reduction and deprotection steps to achieve the target molecule with high purity (Goli et al., 1994). Additionally, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine synthesis via kinetic resolution and selective oxidation highlights the importance of enantioselectivity in obtaining the desired stereoisomer (Haddad & Larchevěque, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often elucidated using NMR techniques, including 1H and 13C NMR. These methods allow for the unambiguous assignment of signals and the confirmation of the molecular structure through comparison with known spectra. The detailed structure analysis provides insight into the stereochemistry and functional group placement essential for the compound's reactivity and potential applications.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including lithiation-substitution reactions to introduce substituents at specific positions, allowing for the creation of compounds with quaternary stereocenters. Such reactions are pivotal for synthesizing pharmaceutically relevant compounds (Sheikh et al., 2012). The presence of the Boc group and the hydroxyl functionality in "(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine" suggests its involvement in similar strategic syntheses.

Scientific Research Applications

  • Chemoenzymatic Synthesis Applications : The compound has been used in chemoenzymatic synthesis processes. For example, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine was resolved using Pseudomonas fluorescens lipase, leading to selective oxidation and high diastereo- and enantioselectivity in the final product (Haddad & Larchevěque, 2005).

  • Neuroprotective Applications : Aminopyrrolidine-2R,4R-dicarboxylated, a compound closely related to (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine, has shown neuroprotective properties by attenuating neuronal degeneration induced by N-methyl-D-aspartate (NMDA) in murine cortical cultures (Battaglia et al., 1998).

  • Group Migration Studies in Organic Chemistry : The compound has been studied for its behavior in group migration reactions. A fast N→O tert-butyloxycarbonyl (Boc) migration involving a base-generated alkoxide with an unusual nine-membered cyclic transition state was observed (Xue & Silverman, 2010).

  • Applications in Medicinal Chemistry : It has been used as a synthon in medicinal chemistry, particularly in the synthesis of 4-fluoropyrrolidine derivatives which are relevant in dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

  • Pharmacological Research : In pharmacological research, derivatives of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine, such as 1-benzyl-APDC, have been synthesized and studied for their activity at metabotropic glutamate receptors, showing good selectivity (Tueckmantel et al., 1997).

  • Inhibition of Platelet Aggregation : Research has shown that related compounds can inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases (Ogawa et al., 2002).

  • Beta-Mannosidase Inhibition : An alkaloid beta-mannosidase inhibitor structurally related to (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine has been identified from the seeds of Angylocalyx pynaertii (Molyneux et al., 1993).

Safety And Hazards

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZADLGAYWRZCR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine

CAS RN

114676-93-6
Record name tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-benzyloxy-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester (168.57 mg, 0.58 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100.00 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 110.89 mg. C10H19NO3 MS m/e=202.1 (M+H).
Name
4-benzyloxy-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
168.57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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